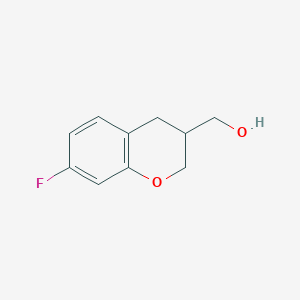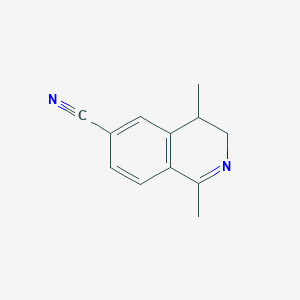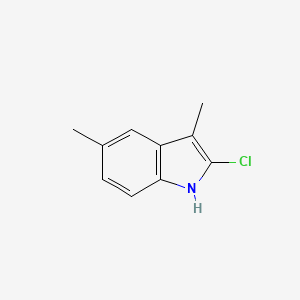
(7-Fluorochroman-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluorochroman-3-YL)methanol is an organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 7th position and a methanol group at the 3rd position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluorochroman-3-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methanol Group Introduction: The methanol group at the 3rd position can be introduced through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a chroman derivative, followed by hydrolysis to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(7-Fluorochroman-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of (7-Fluorochroman-3-YL)aldehyde or (7-Fluorochroman-3-YL)carboxylic acid.
Reduction: Formation of (7-Fluorochroman-3-YL)alcohol or (7-Fluorochroman-3-YL)hydrocarbon.
Substitution: Formation of various substituted chroman derivatives.
科学研究应用
(7-Fluorochroman-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (7-Fluorochroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methanol group influences its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
(7-Chlorochroman-3-YL)methanol: Similar structure with a chlorine atom instead of fluorine.
(7-Bromochroman-3-YL)methanol: Similar structure with a bromine atom instead of fluorine.
(7-Methylchroman-3-YL)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(7-Fluorochroman-3-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of organic compounds, making this compound a valuable compound in various applications.
属性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC 名称 |
(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-2,4,7,12H,3,5-6H2 |
InChI 键 |
JTWYNPSSLKTGKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC2=C1C=CC(=C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)


![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)


![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)




